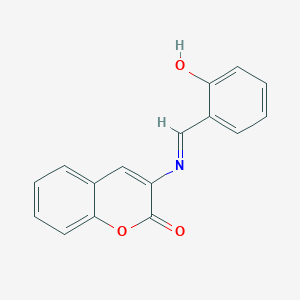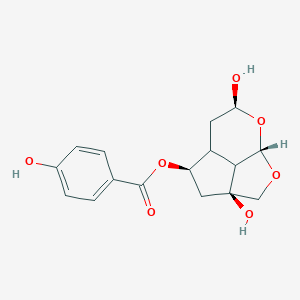![molecular formula C15H14N2O2 B224004 N-[2-(acetylamino)phenyl]benzamide](/img/structure/B224004.png)
N-[2-(acetylamino)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(acetylamino)phenyl]benzamide, commonly known as NAPB, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in the biomedical and pharmaceutical industries. NAPB is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of NAPB is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins in the body. NAPB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication.
Biochemical and Physiological Effects:
NAPB has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. NAPB has also been shown to inhibit the growth of cancer cells in vitro and in animal models. Additionally, NAPB has been shown to have antibacterial activity against a variety of bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using NAPB in lab experiments is its ease of synthesis and availability. NAPB is a relatively simple compound to synthesize and is readily available from commercial sources. However, one limitation of using NAPB in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on NAPB. One area of interest is its potential use as a drug delivery agent for the treatment of neurological disorders. NAPB has been shown to cross the blood-brain barrier, making it a promising candidate for the delivery of drugs to the brain. Additionally, further research is needed to fully understand the mechanism of action of NAPB and to identify its molecular targets in the body. Finally, there is potential for the development of novel analogs of NAPB with improved pharmacological properties and enhanced efficacy.
Métodos De Síntesis
The synthesis of NAPB involves the reaction of 2-aminobenzamide with acetic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure NAPB. The synthesis of NAPB is a straightforward process and can be achieved through a variety of methods.
Aplicaciones Científicas De Investigación
NAPB has been extensively studied for its potential applications in the biomedical and pharmaceutical industries. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. NAPB has also been studied for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier.
Propiedades
Nombre del producto |
N-[2-(acetylamino)phenyl]benzamide |
|---|---|
Fórmula molecular |
C15H14N2O2 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
N-(2-acetamidophenyl)benzamide |
InChI |
InChI=1S/C15H14N2O2/c1-11(18)16-13-9-5-6-10-14(13)17-15(19)12-7-3-2-4-8-12/h2-10H,1H3,(H,16,18)(H,17,19) |
Clave InChI |
VEDFQDDNPDHDKB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
SMILES canónico |
CC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({2-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B223929.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B223932.png)
![3,4,5-trimethoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide](/img/structure/B223934.png)



![N-[1,1'-biphenyl]-4-yl-3,4,5-trimethoxybenzamide](/img/structure/B223963.png)




![(2-Chlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B223982.png)
![2-[4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B223983.png)
